molecular formula C30H27N3OS B11117994 8-({5-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)quinoline

8-({5-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)quinoline

Cat. No.: B11117994
M. Wt: 477.6 g/mol
InChI Key: UKEFXKIWPIWMMQ-UHFFFAOYSA-N
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Description

5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including imidazolidinyl, furyl, and quinolyl moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE typically involves multi-step organic reactions The initial step often includes the formation of the imidazolidinyl ring through the reaction of 4-methylphenyl derivatives with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYL]-2-FURYL (8-QUINOLYL) SULFIDE is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H27N3OS

Molecular Weight

477.6 g/mol

IUPAC Name

8-[5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl]sulfanylquinoline

InChI

InChI=1S/C30H27N3OS/c1-21-8-12-24(13-9-21)32-19-20-33(25-14-10-22(2)11-15-25)30(32)26-16-17-28(34-26)35-27-7-3-5-23-6-4-18-31-29(23)27/h3-18,30H,19-20H2,1-2H3

InChI Key

UKEFXKIWPIWMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5)C6=CC=C(C=C6)C

Origin of Product

United States

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